molecular formula C26H18O2 B1347170 2,2'-Dibenzoylbiphenyl CAS No. 24018-00-6

2,2'-Dibenzoylbiphenyl

Cat. No.: B1347170
CAS No.: 24018-00-6
M. Wt: 362.4 g/mol
InChI Key: GJYFRBOEHCWJKA-UHFFFAOYSA-N
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Description

2,2’-Dibenzoylbiphenyl is an organic compound with the molecular formula C26H18O2 It is characterized by two benzoyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibenzoylbiphenyl can be synthesized through the dibenzoylation of biphenyl. One common method involves the use of benzoyl chloride in the presence of a catalyst such as mesoporous H-Al-MCM-41, which ensures high selectivity and yield . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve optimal results.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 2,2’-Dibenzoylbiphenyl on a larger scale would likely involve similar catalytic processes, with an emphasis on efficiency and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibenzoylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The biphenyl core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2’-Dibenzoylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.

    Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its interactions with biological targets.

    Industry: It may be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-Dibenzoylbiphenyl involves its interaction with specific molecular targets. The compound’s benzoyl groups can participate in various binding interactions, influencing biological pathways and molecular processes.

Comparison with Similar Compounds

    Benzophenone: Shares the benzoyl functional group but lacks the biphenyl core.

    Biphenyl: Lacks the benzoyl groups, providing a simpler structure.

    4,4’-Dibenzoylbiphenyl: Similar structure but with benzoyl groups in different positions.

Uniqueness: 2,2’-Dibenzoylbiphenyl is unique due to the specific positioning of its benzoyl groups on the biphenyl core.

Properties

IUPAC Name

[2-(2-benzoylphenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(19-11-3-1-4-12-19)23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(28)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYFRBOEHCWJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311724
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24018-00-6
Record name NSC245022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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